4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol This compound is known for its unique structure, which includes an ethynyl group attached to a dihydropyridinone ring
Preparation Methods
The synthesis of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Ethynylation: An ethynyl group is introduced to the pyridine ring using reagents such as acetylene or ethynyl halides under specific reaction conditions.
Methylation: The methyl group is then added to the nitrogen atom of the pyridine ring using methylating agents like methyl iodide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl group and the dihydropyridinone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Ethynyl-1-methyl-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
4-Ethynyl-1-methylpyridin-2(1H)-one: Similar structure but lacks the dihydropyridinone ring.
2(1H)-Pyridinone, 4-ethynyl-1-methyl-: Another variant with slight structural differences.
This compound: The compound itself, highlighting its unique combination of an ethynyl group and a dihydropyridinone ring.
Properties
IUPAC Name |
4-ethynyl-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-4-5-9(2)8(10)6-7/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSFSKTIDMLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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